molecular formula C8H10Cl2N2O B1473260 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride CAS No. 2098053-09-7

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride

Cat. No. B1473260
CAS RN: 2098053-09-7
M. Wt: 221.08 g/mol
InChI Key: HDCKNFNHAXBZFP-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” is a chemical compound that contains an azetidine ring and a pyridine ring. The azetidine ring is a four-membered cyclic amine, and the pyridine ring is a six-membered ring with one nitrogen atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ether linkage. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated azetidine nitrogen .


Chemical Reactions Analysis

The azetidine ring is known to participate in various chemical reactions. For instance, it can undergo ring-opening reactions under acidic or basic conditions. The pyridine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its potential as a building block for various pharmacologically active molecules. Its structure is similar to that of azetidine-based compounds, which are known for their bioactivity. For instance, azetidines are explored for their use in creating new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” would depend on its biological target. Azetidine derivatives have been found to exhibit a variety of biological activities .

Future Directions

The future research directions for “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

2-(azetidin-3-yloxy)-5-chloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCKNFNHAXBZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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